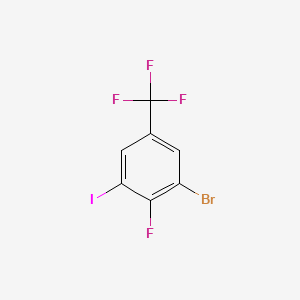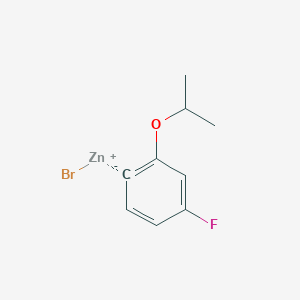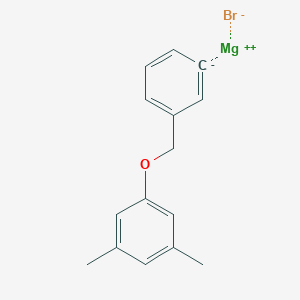
3-(2,5-Dichlorophenoxymethyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide typically involves the reaction of 3-(2,5-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of 3-(2,5-dichlorophenoxymethyl)bromobenzene: This precursor can be synthesized by reacting 2,5-dichlorophenol with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Grignard Reagent: The 3-(2,5-dichlorophenoxymethyl)bromobenzene is then reacted with magnesium turnings in THF. The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale synthesis of the bromobenzene precursor: .
Efficient handling of magnesium and THF: to ensure the reaction proceeds smoothly.
Strict control of reaction conditions: to maintain the quality and yield of the Grignard reagent.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, acyl chlorides.
Solvents: THF, diethyl ether.
Major Products
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Applications De Recherche Scientifique
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for studying biochemical pathways.
Mécanisme D'action
The mechanism by which 3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
3-(2,4-dichlorophenoxymethyl)phenylmagnesium Bromide: A closely related compound with a different substitution pattern on the phenyl ring.
3-(2,5-dichlorophenoxymethyl)phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
3-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in organic synthesis. The presence of two chlorine atoms on the phenyl ring can also affect the electronic properties and steric hindrance, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C13H9BrCl2MgO |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
magnesium;1,4-dichloro-2-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XGSPNZDBOBRITE-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)COC2=C(C=CC(=C2)Cl)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)

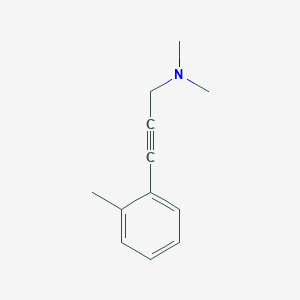
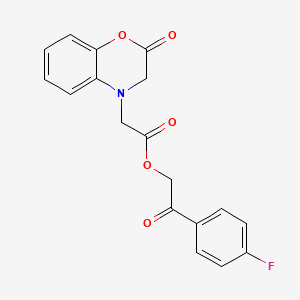
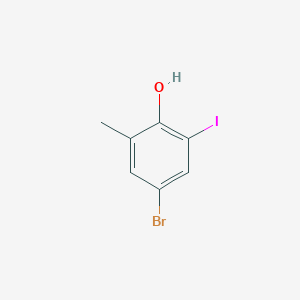
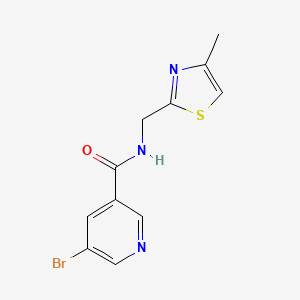
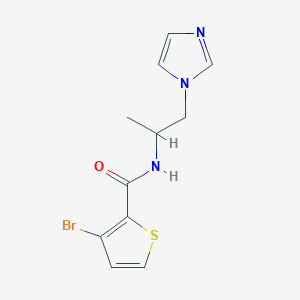
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
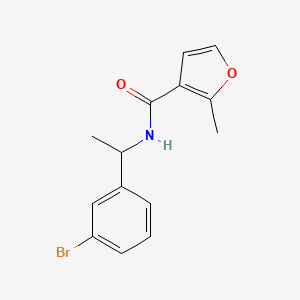
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
